molecular formula C16H13ClN2OS2 B2868555 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 1421468-04-3

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2868555
CAS No.: 1421468-04-3
M. Wt: 348.86
InChI Key: IVLTXKJMAPDRQD-UHFFFAOYSA-N
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Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. A methylene bridge connects the thiazole ring to a thiophene-3-carboxamide moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-14(8-18-15(20)11-6-7-21-9-11)22-16(19-10)12-4-2-3-5-13(12)17/h2-7,9H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLTXKJMAPDRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the carboxamide group through an amide coupling reaction.

    Thiazole Ring Formation: The thiazole ring can be synthesized using a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the thiazole intermediate.

    Carboxamide Formation: The final step involves the coupling of the thiazole intermediate with thiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups at the chlorophenyl position.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thiazole-thiophene hybrids. Below is a detailed comparison with structurally related molecules, emphasizing substituent effects, synthetic pathways, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide Thiazole-thiophene carboxamide 2-Chlorophenyl, 4-methyl, thiophene-3-carboxamide Not explicitly reported (inference: antimicrobial/kinase inhibition)
Compound 13: N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-nitrothiophene carboxamide 3-Fluoro-4-methylphenyl, 5-nitrothiophene Narrow-spectrum antibacterial (mechanism: disrupts membrane potential)
5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide (8a) Thiophene carboxamide Chloroacetamido, cyano, methyl Antimicrobial (reactive chloro groups enhance electrophilicity)
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Thiadiazole-carboxamide Trichloroethyl, phenylamino Antitumor, antiviral (heterocycle-driven DNA intercalation)

Key Insights

Substituent Impact on Bioactivity The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to Compound 13’s 3-fluoro-4-methylphenyl group, which may improve tissue penetration but reduce metabolic stability . Nitro groups (e.g., in Compound 13) confer redox activity, enabling disruption of bacterial membrane potentials, whereas chloroacetamido groups (e.g., in compound 8a) increase electrophilicity, promoting covalent interactions with microbial enzymes .

Pyrazole carboxamides (e.g., N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide) lack the thiazole ring’s sulfur atom, reducing metal-binding capacity critical for kinase inhibition .

Synthetic Complexity

  • The target compound’s synthesis likely parallels Compound 13’s route, involving condensation of a substituted thiazole amine with a thiophene carboxylic acid derivative .
  • In contrast, thiadiazole derivatives () require cyclization with iodine and triethylamine, introducing scalability challenges .

Unresolved Questions

  • The target compound’s specific biological targets remain uncharacterized.
  • Comparative pharmacokinetic data (e.g., bioavailability, half-life) are absent in the literature, limiting translational assessments.

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